2-(4-chlorophenyl)-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]acetamide
Description
Properties
IUPAC Name |
2-(4-chlorophenyl)-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O4/c14-10-3-1-9(2-4-10)7-11(17)15-5-6-16-12(18)8-20-13(16)19/h1-4H,5-8H2,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEYQIYMTCSMDOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)O1)CCNC(=O)CC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]acetamide typically involves the reaction of 4-chloroaniline with ethyl oxalyl chloride to form an intermediate, which is then reacted with ethylamine to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
- Antimicrobial Activity : Research indicates that derivatives of oxazolidinones exhibit significant antimicrobial properties. The presence of the chlorophenyl group enhances the compound's ability to inhibit bacterial protein synthesis, making it a candidate for developing new antibiotics .
- Anticancer Properties : Studies have shown that compounds similar to 2-(4-chlorophenyl)-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]acetamide can induce apoptosis in various cancer cell lines. The oxazolidinone structure is crucial for this activity, as it interacts with cellular pathways involved in cancer progression .
- Neurological Applications : There is emerging evidence suggesting that oxazolidinone derivatives may have neuroprotective effects. These compounds could potentially be developed for treating neurodegenerative diseases by modulating pathways associated with oxidative stress and inflammation .
Pharmacological Insights
- Mechanism of Action : The compound's mechanism involves the inhibition of bacterial ribosomal RNA synthesis, which is critical for bacterial growth and survival. This mechanism is particularly relevant in the context of antibiotic resistance, as it targets a different pathway than traditional antibiotics .
- Bioavailability and Pharmacokinetics : Understanding the pharmacokinetic properties of this compound is essential for its development as a therapeutic agent. Studies are ongoing to evaluate its absorption, distribution, metabolism, and excretion (ADME) profiles to optimize its clinical efficacy .
Case Studies
Several case studies highlight the compound's potential:
- Case Study 1 : A study on a series of oxazolidinone derivatives demonstrated enhanced antibacterial activity against resistant strains of Staphylococcus aureus when modified with chlorophenyl groups. This suggests that structural modifications can lead to improved therapeutic outcomes .
- Case Study 2 : In preclinical trials, compounds similar to this compound showed promise in reducing tumor size in xenograft models of breast cancer. The results indicate potential for further development in oncology .
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Oxazolidinone vs. Thiazolidinone
- Thiazolidinone Analogues: Compounds like N-(2-(4-chlorophenyl)-4-oxothiazolidin-3-yl)-2-((3-(4-fluorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide (AJ5d) replace the oxazolidinone oxygen with sulfur. Thiazolidinones exhibit enhanced antimicrobial activity due to sulfur’s polarizability and redox activity, but they may have higher metabolic lability compared to oxazolidinones .
- Oxadiazolidinone Derivatives: Compounds such as 2-[4-(4-chlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolidin-5-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide feature an additional nitrogen in the heterocycle. This modification increases hydrogen-bonding capacity but may reduce ring stability .
Table 1: Heterocyclic Core Comparison
Substituent Effects on Aromatic Rings
4-Chlorophenyl vs. Other Substituted Phenyl Groups
Table 2: Aromatic Substituent Impact
Acetamide Linker Modifications
Ethyl vs. Hydrazineyl or Aryl Spacers
- Benzimidazole-Acetamide Hybrids: Compounds like 2-[2-(4-chlorophenyl)-1H-benzimidazol-1-yl]-N-phenyl acetamide (3q) () replace the oxazolidinone with a benzimidazole, showing potent anthelmintic activity due to DNA intercalation .
Table 3: Acetamide Linker Variations
Biological Activity
The compound 2-(4-chlorophenyl)-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]acetamide is a derivative of oxazolidinone, which has garnered attention for its potential therapeutic applications. This article reviews its biological activity, including pharmacological effects, mechanism of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound can be represented as follows:
- Molecular Weight : Approximately 359.2 g/mol
- IUPAC Name : this compound
Antimicrobial Properties
Research indicates that derivatives of oxazolidinones exhibit significant antimicrobial activity. For instance, a related compound demonstrated effectiveness against various bacterial strains by inhibiting protein synthesis. The mechanism involves binding to the 50S ribosomal subunit, thereby preventing peptide bond formation.
Hypolipidemic Effects
In a study involving related compounds, it was found that certain oxazolidinone derivatives could reduce serum cholesterol and triglyceride levels significantly in animal models. Specifically, a compound similar to this compound demonstrated a reduction of serum cholesterol by 23% and triglycerides by 35% at a dosage of 0.05% in normal rats . This suggests potential applications in managing hyperlipidemia.
Anti-inflammatory Activity
Oxazolidinone derivatives have also been studied for their anti-inflammatory properties. Research indicates that these compounds can downregulate pro-inflammatory cytokines and inhibit pathways associated with inflammation. This activity is crucial for developing treatments for conditions like rheumatoid arthritis and other inflammatory diseases.
Study on Hypolipidemic Activity
A notable study evaluated the hypolipidemic effects of various oxazolidinone derivatives in Sprague-Dawley rats. The results showed that specific derivatives could significantly lower lipid levels compared to control groups. The study concluded that these compounds might be promising candidates for treating dyslipidemia due to their favorable safety profile and efficacy .
Clinical Implications
Clinical trials involving oxazolidinone derivatives have shown promise in treating infections caused by resistant bacteria. The ability to modify the chemical structure allows for tailoring the pharmacokinetic properties and enhancing therapeutic efficacy.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
